molecular formula C48H64F2O13 B1250709 Aerobid CAS No. 77326-96-6

Aerobid

Cat. No. B1250709
CAS RN: 77326-96-6
M. Wt: 887 g/mol
InChI Key: MIXMJCQRHVAJIO-TZHJZOAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aerobid, also known as flunisolide, is an inhaled corticosteroid used to control symptoms of asthma and improve lung function . It belongs to the family of medicines known as corticosteroids . It is often prescribed as treatment for allergic rhinitis . This medicine will not relieve an asthma attack that has already started .


Molecular Structure Analysis

The molecular structure of Aerobid (flunisolide) is described as a white to creamy white crystalline powder with a molecular weight of 434.49 . It is soluble in acetone, sparingly soluble in chloroform, slightly soluble in methanol, and practically insoluble in water .


Physical And Chemical Properties Analysis

Aerobid is a white to creamy white crystalline powder with a molecular weight of 434.49 . It is soluble in acetone, sparingly soluble in chloroform, slightly soluble in methanol, and practically insoluble in water . It has a melting point of about 245 °C .

Scientific Research Applications

Asthma Prophylactic Therapy

Flunisolide is used as a maintenance treatment for asthma . It serves as a prophylactic therapy, meaning it is used to prevent the onset of asthma symptoms rather than treating acute attacks. The compound’s anti-inflammatory properties help reduce the frequency and severity of asthma episodes .

Allergic Rhinitis Treatment

The compound is often prescribed for the treatment of allergic rhinitis . Its mechanism of action involves the activation of glucocorticoid receptors, leading to reduced symptoms such as watery nasal discharge, nasal congestion, postnasal drip, sneezing, and throat itching .

Immune Response Modulation

Flunisolide exhibits properties that can suppress the immune system . This is beneficial in conditions where the immune system is overactive, such as autoimmune diseases. It reduces the function of the lymphatic system, decreases immunoglobulin and complement concentrations, and interferes with antigen-antibody binding .

Anti-Inflammatory Research

In scientific studies, flunisolide’s anti-inflammatory actions are of significant interest. Research into its effects on lipocortins and the inhibition of arachidonic acid pathways provides insights into the biosynthesis of prostaglandins and leukotrienes, which are vital in the body’s inflammatory response .

Corticosteroid Conversion Therapy

Flunisolide is used in research related to converting patients from systemic corticosteroids to inhaled forms. This process involves careful monitoring and adjustment of dosages to avoid withdrawal symptoms and to maintain pulmonary function .

Pediatric Asthma Management

The compound’s application in pediatric asthma is a critical area of research. Determining the lowest effective dosage for children is essential due to the potential impact of inhaled corticosteroids on growth .

Pharmacodynamics and Pharmacokinetics Studies

Flunisolide is a subject of pharmacodynamics and pharmacokinetics studies, which explore how the drug affects the body and how the body processes the drug. These studies are crucial for understanding dosage, administration frequency, and delivery methods .

Development of Inhalation Devices

Research into the development of inhalation devices for flunisolide delivery is another application. The design of metered-dose inhalers with internal spacers is tailored to optimize the delivery of the drug to the lungs .

properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C24H31FO6.H2O/c2*1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26;/h2*5-7,13-14,16-17,19-20,26,28H,8-11H2,1-4H3;1H2/t2*13-,14-,16-,17-,19+,20+,22-,23-,24+;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXMJCQRHVAJIO-TZHJZOAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C.CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O.C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H64F2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

887.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aerobid

CAS RN

77326-96-6
Record name Flunisolide [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077326966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6α-Fluoro-11β,16α,17,21â??tetrahydroxylpregna-1,4diene-3,20-dione cyclic-16,17-acetal with acetone, hemihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUNISOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK4DYS664X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aerobid
Reactant of Route 2
Aerobid
Reactant of Route 3
Aerobid
Reactant of Route 4
Aerobid
Reactant of Route 5
Aerobid
Reactant of Route 6
Aerobid

Citations

For This Compound
860
Citations
M Sharp& - Forest - jamanetwork.com
WARNINGS Particularcare is needed in patientswho are transferred from systemicallyactive corticosteroids to AeroBid Inhaler be¬ cause deaths dueto adrenaf insufficiency have …
Number of citations: 0 jamanetwork.com
BA Votteri, C Burt - Chest, 1985 - journal.chestnet.org
DISCUSSION Hemophilus influenzae is a gram-negative organism which is classically seen to cause a wide spectrum of disease in the pediatric age group. While thought to beless …
Number of citations: 1 journal.chestnet.org
C Cynthia - JAMA, 1992 - jamanetwork.com
… active corticosteroids to AERQBID/AEROBID-M Inhaler because … Although AEROBID/AEROBID-M Inhaler may provide control … or discontinuance with AEROBID/AEROBID-M Inhaler. …
Number of citations: 0 jamanetwork.com
W Weiss - JAMA, 1993 - jamanetwork.com
… of medication delivered when the AeroBid canister was full or when the last 10 puffs were tested from the same canister (Table 1). The weight of the AeroBid canister was obtained after …
Number of citations: 3 jamanetwork.com
M DePaolis - Postgraduate Medicine, 1993 - Taylor & Francis
… systemically active corticosteroids to AEROBID/AEROBIO-M … , particularly gastroenteritis Although AEROBID/AEROBID-M Inhaler … 01 discontinuance with AEROBID/AEROBIO-M Inhaler. …
Number of citations: 0 www.tandfonline.com
EL Dyer - JAMA, 1993 - jamanetwork.com
… systemically active corticosleroids to AEROBID/AEROBID-M Inhaler … Although AEROBID/AEROBID-M Inhalermay provide control … or discontinuance with AEROBID/AEROBID-M …
Number of citations: 0 jamanetwork.com
SS Holzer, L Engelhart, WH Crown… - Amer J Manage …, 1997 - researchgate.net
… ) and flunisolide (Aerobid) users. When study drug costs were included in the expenditure measure, both triamcinolone acetonide (Azmacort) and flunisolide (Aerobid) users had higher …
Number of citations: 11 www.researchgate.net
M D'Amore, P Masters, C Maroun - Hospital Pharmacy, 2003 - journals.sagepub.com
This brief report describes the effect of an automatic therapeutic interchange program on patients' discharge medications. Pharmacists at a medical center were authorized to convert …
Number of citations: 2 journals.sagepub.com
L Flaherty - Journal of emergency nursing, 1996 - Elsevier
5. Correct answer: C Flunisolide (AeroBid) is an inhaled steroid. One of the side effects of this drug is thrush. Thrush can be prevented by rinsing the mouth well after using the drug. …
Number of citations: 2 www.sciencedirect.com
BL Wolf, KR Cochran - Journal of Asthma, 1997 - Taylor & Francis
As long as metered dose inhalers have existed, patients have sought a reliable method to determine if a given canister was still potent. Concerning beta agonists, the answer to this …
Number of citations: 6 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.